molecular formula C26H20N4O5 B2897422 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207012-68-7

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2897422
CAS RN: 1207012-68-7
M. Wt: 468.469
InChI Key: NVIAMWMCGZHDGC-UHFFFAOYSA-N
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Description

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Applications

  • Studies on Quinones : Research by Gorelik et al. (1971) explored the chemistry of quinones, highlighting their potential in forming hydroquinones and quinones through specific reactions. This study emphasizes the broader chemical applications of quinazoline derivatives in various chemical reactions (Gorelik, Zaitsev, Kononova, & Dokunikhin, 1971).
  • Green Chemistry Synthesis : Rajesh et al. (2011) presented a L-proline-catalyzed, environmentally friendly synthesis method for complex heterocyclic ortho-quinones. This showcases the utility of quinazoline derivatives in green chemistry applications (Rajesh, Bala, Perumal, & Menéndez, 2011).
  • Synthesis and Characterization in Medicinal Chemistry : Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one, demonstrating the significance of such compounds in developing new medicinal chemistry entities (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).

Biological and Pharmacological Research

  • Antimicrobial Activity Studies : Gupta et al. (2008) studied the antimicrobial activities of quinazoline-4(3H)-ones, highlighting their potential use in developing new antimicrobial agents (Gupta, Kashaw, Jatav, & Mishra, 2008).
  • Herbicidal Applications : Wang et al. (2014) explored the use of triketone-containing quinazoline-2,4-dione derivatives as novel herbicides, indicating their potential in agricultural applications (Wang, Lin, Cao, Yang, Chen, Hao, Yang, & Yang, 2014).
  • Catalytic Synthesis for Organic Chemistry : Gharib et al. (2013) described a catalytic synthesis method for benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione derivatives, showcasing the role of quinazoline derivatives in organic synthesis (Gharib, Hashemipour Khorasani, Jahangir, Roshani, & Safaee, 2013).

Advanced Material and Chemical Research

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-ethylbenzaldehyde and anthranilic acid. The second intermediate is 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)amine, which is synthesized from 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole and formaldehyde. The two intermediates are then coupled using a reductive amination reaction to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "anthranilic acid", "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole", "formaldehyde", "reducing agent", "solvents" ], "Reaction": [ "Synthesis of 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione from 4-ethylbenzaldehyde and anthranilic acid via a condensation reaction in the presence of a dehydrating agent and a catalyst.", "Synthesis of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)amine from 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole and formaldehyde via a reductive amination reaction using a reducing agent and a solvent.", "Coupling of the two intermediates using a reductive amination reaction in the presence of a reducing agent and a solvent to form the final product." ] }

CAS RN

1207012-68-7

Molecular Formula

C26H20N4O5

Molecular Weight

468.469

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C26H20N4O5/c1-2-16-7-10-18(11-8-16)30-25(31)19-5-3-4-6-20(19)29(26(30)32)14-23-27-24(28-35-23)17-9-12-21-22(13-17)34-15-33-21/h3-13H,2,14-15H2,1H3

InChI Key

NVIAMWMCGZHDGC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6

solubility

not available

Origin of Product

United States

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